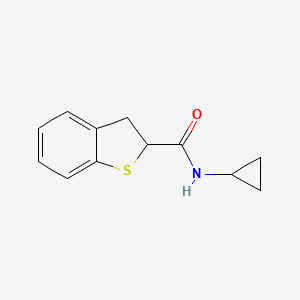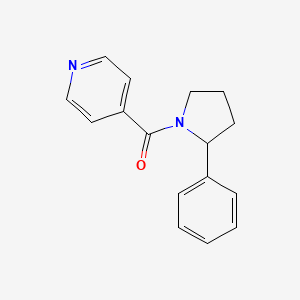
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a white solid with a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol.
Mechanism of Action
The mechanism of action of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of cell signaling pathways, and regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. However, one of the limitations is its relatively high cost compared to other reagents.
Future Directions
There are several future directions for the research and development of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its applications in materials science and organic synthesis. Additionally, more studies are needed to fully understand its mechanism of action and the underlying biochemical and physiological effects.
In conclusion, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone in various fields.
Synthesis Methods
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone can be synthesized through a reaction between 4-(2-chloroacetyl)phenol and 2-methylmorpholine in the presence of a base. The reaction yields (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone as a white solid with a high purity level.
Scientific Research Applications
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been used as a reagent for the synthesis of complex organic molecules.
properties
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-6-4-13(5-7-14)15(17)16-8-9-18-12(3)10-16/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRLSTOCXQKBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

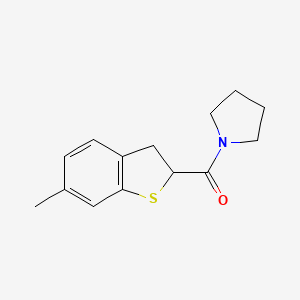


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
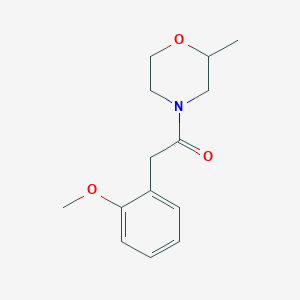
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
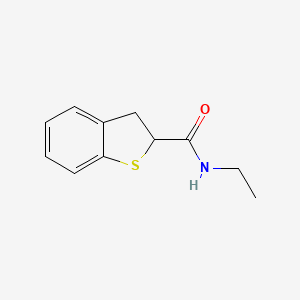
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
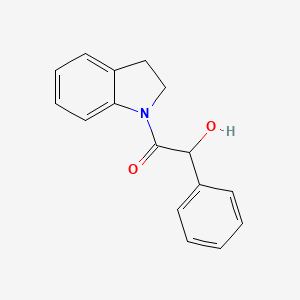
methanone](/img/structure/B7492339.png)
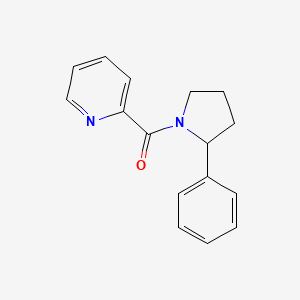
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
